3-(Perfluorobutyl)propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F9O/c8-4(9,2-1-3-17)5(10,11)6(12,13)7(14,15)16/h17H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBNEUIFHDEQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381269 | |

| Record name | 3-(Perfluorobutyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83310-97-8 | |

| Record name | 3-(Perfluorobutyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

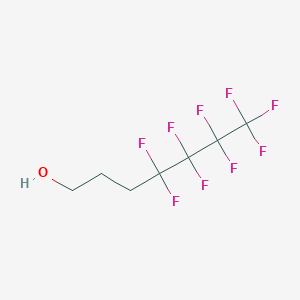

3-(Perfluorobutyl)propanol chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 3-(Perfluorobutyl)propanol. It is intended for researchers, scientists, and professionals in drug development who are interested in the applications of fluorinated compounds.

Chemical Structure and Properties

This compound, also known as 4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol, is a fluorinated alcohol.[1][2] The presence of a perfluorobutyl group significantly influences its physical and chemical properties.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 83310-97-8 |

| Molecular Formula | C₇H₇F₉O |

| Molecular Weight | 278.12 g/mol |

| Appearance | Colorless Oil |

| Melting Point | -60 to -55 °C |

| Boiling Point | 163-164 °C (lit.) |

| Density | 1.528 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.327 (lit.) |

| Flash Point | 170 °F |

| Solubility | Slightly soluble in Chloroform and Methanol |

| pKa (Predicted) | 14.79 ± 0.10 |

| Synonyms | 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol, 1H,1H,2H,2H,3H,3H-Nonafluoroheptan-1-ol, 3-(Perfluorobutyl)propan-1-ol |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are provided below. These are representative methods based on general procedures for fluorinated compounds.

A plausible method for the synthesis of this compound is via the reduction of a corresponding perfluorinated ester, such as ethyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate.

Objective: To synthesize this compound by the reduction of a perfluorinated ester.

Materials:

-

Ethyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate

-

Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

In the flask, prepare a suspension of a reducing agent (e.g., LiAlH₄) in anhydrous diethyl ether.

-

Dissolve ethyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the flask containing the reducing agent to 0 °C using an ice bath.

-

Add the ester solution dropwise to the stirred suspension of the reducing agent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water, followed by 1 M HCl to dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

The crude product can be purified by fractional distillation or by a chemical purification method to remove acidic impurities.

Objective: To purify crude this compound.

Method 1: Fractional Distillation

-

Assemble a fractional distillation apparatus.

-

Place the crude product in the distillation flask.

-

Heat the flask gradually under reduced pressure.

-

Collect the fraction that distills at the boiling point of this compound (163-164 °C at atmospheric pressure; adjust for vacuum).

Method 2: Chemical Purification to Remove Acidic Impurities [5][6]

-

Transfer the crude fluorinated alcohol to a reaction vessel.

-

Add water (10-20% by weight of the alcohol) and a base (e.g., sodium hydroxide or potassium hydroxide) to the vessel.

-

Heat the mixture to approximately 175-200 °C for several hours with stirring.

-

Cool the mixture and transfer it to a separatory funnel.

-

Wash the organic layer with water, followed by a dilute acid wash, and then a final water wash to neutralize.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter and remove any residual water by vacuum drying at 60-100 °C.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a suitable method for the analysis of volatile fluorinated compounds like this compound.[7][8][9]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent HP 6890 GC with a 5973 MS detector).

-

Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or a DB-624 semi-polar column.[9]

-

Injection: 1 µL sample, splitless mode.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 110 °C.

-

Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV or Chemical Ionization (CI).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Mode: Full scan or Selected Ion Monitoring (SIM) for targeted analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for structural elucidation and purity assessment.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methylene groups of the propanol chain. The methylene group adjacent to the hydroxyl group (-CH₂OH) would appear most downfield, followed by the central methylene group, and the methylene group adjacent to the perfluoroalkyl chain would be shifted downfield due to the electron-withdrawing effect of the fluorine atoms.

-

¹³C NMR: The carbon NMR would show signals for the three aliphatic carbons, with their chemical shifts influenced by the adjacent electronegative oxygen and perfluoroalkyl group.

-

¹⁹F NMR: The fluorine NMR spectrum would provide detailed information about the perfluorobutyl group, with different signals expected for the CF₃ and the three CF₂ groups.

Biological Activity and Relevance in Drug Development

Currently, there is a lack of specific publicly available data on the biological activity, signaling pathways, and direct applications of this compound in drug development. However, general principles regarding fluorinated compounds and short-chain per- and polyfluoroalkyl substances (PFAS) can provide context for its potential relevance.

General Effects of Short-Chain PFAS:

-

Short-chain PFAS, like this compound, generally exhibit lower bioaccumulation potential compared to their long-chain counterparts.[10]

-

Despite lower bioaccumulation, they are persistent in the environment.[10]

-

Toxicological studies on some short-chain PFAS have indicated potential effects on the liver, kidneys, and thyroid.[11]

-

Some studies have shown that short-chain PFAS may interact with biological molecules, and their smaller size could lead to less steric hindrance in such interactions.[12]

Role of Fluorination in Drug Design: The introduction of fluorine atoms into a drug candidate can significantly alter its properties in beneficial ways:

-

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways at that position, leading to increased metabolic stability and a longer half-life of the drug.

-

Bioavailability: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve oral bioavailability.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the binding affinity and potency of a drug.

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be advantageous for optimal binding to a target receptor or enzyme.

Given these properties, this compound could be considered as a building block in the synthesis of novel pharmaceutical compounds where the introduction of a short perfluoroalkyl chain is desired to modulate the drug's characteristics. However, thorough toxicological and pharmacological profiling would be essential to determine its suitability and safety for any therapeutic application.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. This compound CAS#: 83310-97-8 [amp.chemicalbook.com]

- 3. This compound | 83310-97-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. US7138551B2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]

- 6. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Health Impacts of Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.mst.dk [www2.mst.dk]

- 12. Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis of 3-(Perfluorobutyl)propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3-(Perfluorobutyl)propanol, also known as 4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol. The information presented is curated for professionals in chemical research and drug development, with a focus on clear, actionable experimental protocols and comparative data.

Introduction

This compound is a fluorinated alcohol of interest in various fields, including materials science and medicinal chemistry, due to the unique properties conferred by the perfluorobutyl moiety. Its synthesis is a critical step for the development of novel surfactants, coatings, and pharmaceutical intermediates. This document outlines the most prevalent and effective method for its laboratory-scale preparation: a two-step process involving the radical addition of perfluorobutyl iodide to allyl alcohol, followed by reductive deiodination.

Primary Synthesis Pathway: Radical Addition and Reduction

The most direct and reliable synthesis of this compound involves a two-step sequence. The first step establishes the carbon skeleton by reacting perfluorobutyl iodide with allyl alcohol. The resulting iodinated intermediate is then reduced in a second step to yield the final product.

Step 1: Radical-Initiated Addition of Perfluorobutyl Iodide to Allyl Alcohol

This step forms the C4-C3 carbon-carbon bond, yielding the key intermediate, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptan-1-ol. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN).

Experimental Protocol:

A detailed experimental protocol for this reaction is based on analogous preparations of similar perfluoroalkyl propanols. The following is a representative procedure:

-

Reaction Setup: A reaction vessel (e.g., a heavy-walled Pyrex tube or a suitable flask) is charged with perfluorobutyl iodide (1.0 eq), allyl alcohol (1.2 eq), and azobisisobutyronitrile (AIBN, 0.1 eq).

-

Solvent: The reaction is typically carried out in a suitable solvent, such as acetonitrile or an inert hydrocarbon, to ensure homogeneity.

-

Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of radicals by oxygen.

-

Reaction Conditions: The sealed reaction vessel is heated to a temperature sufficient to initiate the decomposition of AIBN, typically in the range of 80-90 °C. The reaction is allowed to proceed for several hours (e.g., 5-10 hours) until completion, which can be monitored by techniques such as GC-MS or NMR.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptan-1-ol, is then purified by column chromatography on silica gel.

Step 2: Reductive Deiodination of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptan-1-ol

The second step involves the removal of the iodine atom from the intermediate to yield the final this compound. Catalytic hydrogenation is an effective and clean method for this transformation.

Experimental Protocol:

-

Reaction Setup: The purified 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptan-1-ol (1.0 eq) is dissolved in a suitable solvent, such as ethanol or methanol.

-

Catalyst: A hydrogenation catalyst, typically palladium on carbon (Pd/C, 5-10 mol%), is added to the solution.

-

Base: A base, such as sodium acetate or triethylamine (1.5-2.0 eq), is added to neutralize the hydroiodic acid (HI) formed during the reaction.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

-

Reaction Monitoring and Work-up: The progress of the reaction is monitored by TLC or GC-MS. Once the starting material is consumed, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by distillation or column chromatography to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound, compiled from analogous reactions reported in the literature.

| Step | Reactants | Key Reagents/Catalysts | Typical Yield (%) |

| 1. Radical Addition | Perfluorobutyl iodide, Allyl alcohol | AIBN | 70-85 |

| 2. Reductive Deiodination | 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptan-1-ol, H₂ | Pd/C, Base | 85-95 |

| Overall | Perfluorobutyl iodide, Allyl alcohol | 60-80 |

Visualizing the Synthesis Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the core synthesis pathway and a typical experimental workflow.

Caption: Overall two-step synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via a two-step radical addition and subsequent reductive deiodination is a robust and efficient method suitable for laboratory-scale production. This guide provides the necessary foundational knowledge, including detailed experimental considerations and expected outcomes, to enable researchers to successfully synthesize this valuable fluorinated building block for their research and development needs. Careful execution of the described protocols, with appropriate safety measures for handling iodides and hydrogenation reactions, is essential for achieving high yields and purity.

Spectroscopic and Physicochemical Profile of 3-(Perfluorobutyl)propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 3-(Perfluorobutyl)propanol, also known by its systematic IUPAC name, 4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol. The information presented herein is essential for the identification, characterization, and application of this fluorinated alcohol in various research and development settings, including drug discovery and materials science.

Physicochemical Properties

This compound is a fluorinated alcohol with the chemical formula C₇H₇F₉O and a molecular weight of 278.12 g/mol . Its structure consists of a propanol backbone with a nonafluorobutyl group attached to the third carbon. This high degree of fluorination imparts unique properties to the molecule.

| Property | Value | Reference |

| CAS Number | 83310-97-8 | [1][2][3] |

| Molecular Formula | C₇H₇F₉O | [1][2][3] |

| Molecular Weight | 278.12 g/mol | [1][3] |

| Boiling Point | 163-164 °C | [1][4] |

| Density | 1.528 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.327 | [1][4] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public spectral databases. The following tables present predicted and expected spectral characteristics based on the analysis of structurally similar fluorinated alcohols and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals corresponding to the protons in the propyl chain. The electron-withdrawing effect of the perfluorobutyl group will cause a downfield shift of the protons closer to it.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 | Triplet | 2H | -CH₂-OH (C1) |

| ~ 2.1 | Multiplet | 2H | -CF₂-CH₂- (C3) |

| ~ 1.9 | Multiplet | 2H | -CH₂-CH₂-CH₂- (C2) |

| ~ 1.5 | Singlet (broad) | 1H | -OH |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbons in the perfluorinated chain will exhibit complex splitting patterns due to C-F coupling.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 60 | -CH₂-OH (C1) |

| ~ 30 | -CF₂-CH₂- (C3) |

| ~ 25 | -CH₂-CH₂-CH₂- (C2) |

| 105-125 (multiplets) | -CF₂- groups (C4, C5, C6) |

| 115-125 (quartet) | -CF₃ (C7) |

¹⁹F NMR (Fluorine-19 NMR)

The ¹⁹F NMR spectrum is a key tool for characterizing fluorinated compounds. The spectrum of this compound is expected to show four distinct signals corresponding to the four different fluorine environments.

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -81 | Triplet | -CF₃ |

| ~ -124 | Multiplet | -CF₂-CF₃ |

| ~ -126 | Multiplet | -CF₂-CH₂- |

| ~ -127 | Multiplet | -CF₂-CF₂-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and alkyl C-H groups, as well as strong absorptions corresponding to the C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2960-2850 | Medium | C-H stretch (alkyl) |

| 1300-1100 | Strong | C-F stretch |

| 1050-1000 | Medium | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for alcohols, including the loss of water (M-18) and alpha-cleavage. The presence of the perfluorobutyl group will lead to unique fragmentation patterns involving the loss of fluorinated fragments.

| m/z | Interpretation |

| 278 | [M]⁺ |

| 260 | [M-H₂O]⁺ |

| 259 | [M-H-H₂O]⁺ |

| 209 | [M-CF₃]⁺ |

| 159 | [M-C₂F₅]⁺ |

| 109 | [M-C₃F₇]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the specific instrumentation used.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a standard pulse program for proton NMR.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

-

¹⁹F NMR Acquisition:

-

Use a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency.

-

A proton-decoupled sequence is typically used to simplify the spectrum.

-

Set the spectral width to encompass the expected chemical shift range for fluorinated aliphatic compounds (e.g., -50 to -150 ppm).

-

Reference the spectrum to an external or internal fluorine standard (e.g., CFCl₃).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a sufficient number of scans (e.g., 16 or 32) and co-add them to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI).

-

Data Acquisition:

-

For EI-MS, use a standard electron energy of 70 eV.

-

For ESI-MS or CI-MS, optimize the source parameters (e.g., spray voltage, gas flow rates, temperature) to achieve stable ionization and a good signal.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

-

Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Physical properties of 3-(perfluorobutyl)propanol (boiling point, density)

This guide provides an in-depth overview of the key physical properties of 3-(perfluorobutyl)propanol, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals involved in drug development and other scientific endeavors where the physicochemical characteristics of fluorinated compounds are critical.

Core Physical Properties

This compound, a partially fluorinated alcohol, exhibits distinct physical properties owing to the presence of the perfluorobutyl group. These properties are crucial for its handling, application, and integration into various chemical processes.

Data Summary

The experimentally determined boiling point and density of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 163-164 °C | At standard atmospheric pressure (lit.)[1][2] |

| Density | 1.528 g/mL | At 25 °C (lit.)[1][2] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of liquids like this compound. These protocols are based on established laboratory techniques and OECD guidelines.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, a common and effective method for determination is the Siwoloboff method, as referenced in OECD Guideline 103.[3][4]

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the sample.

-

The test tube assembly is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is then immersed in a heating bath (Thiele tube).

-

The heating bath is gently and uniformly heated.

-

As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles from the open end of the capillary tube.

-

The heat source is removed once a steady and rapid stream of bubbles is observed.

-

The bath is allowed to cool slowly while being stirred.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[5][6][7] This temperature is recorded.

-

The atmospheric pressure should be recorded and reported alongside the boiling point, as it can influence the measurement.

Determination of Density

The density of a liquid is its mass per unit volume. The pycnometer method, a precise and widely used technique described in OECD Guideline 109, is suitable for determining the density of this compound.[2][8]

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermometer

-

Water bath or incubator to maintain a constant temperature (25 °C)

-

Sample of this compound

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on the analytical balance.

-

The pycnometer is then filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a temperature-controlled bath at 25 °C until it reaches thermal equilibrium.

-

Any excess liquid is carefully removed from the capillary opening of the stopper, and the outside of the pycnometer is wiped clean and dry.

-

The mass of the pycnometer filled with the sample is then accurately weighed.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.[9][10]

Logical Relationship Diagram

The following diagram illustrates the relationship between the physical properties of this compound and their implications for its potential applications.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. oecd.org [oecd.org]

- 9. mt.com [mt.com]

- 10. wjec.co.uk [wjec.co.uk]

An In-depth Technical Guide to the Solubility Characteristics of 3-(Perfluorobutyl)propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility properties of 3-(Perfluorobutyl)propanol (CAS No. 83310-97-8), a fluorinated alcohol of interest in various scientific and industrial applications, including pharmaceutical development. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide establishes a predictive framework based on its structural characteristics and available data for analogous fluorotelomer alcohols. We present a qualitative and extrapolated quantitative assessment of its solubility in a range of common organic solvents. Furthermore, this guide furnishes a comprehensive, step-by-step experimental protocol for the accurate determination of its solubility via the widely accepted shake-flask method. This document is intended to be a valuable resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation processes involving this compound and structurally related compounds.

Introduction

This compound, also known as 4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol, is a partially fluorinated alcohol. Its molecular structure, featuring a highly fluorinated "tail" and a hydrophilic alcohol "head," imparts unique physicochemical properties, including a distinct solubility profile. The perfluorobutyl group creates a fluorous domain that is both hydrophobic and lipophobic, while the propanol moiety provides a site for hydrogen bonding. This amphipathic nature governs its interaction with various organic solvents, making a thorough understanding of its solubility crucial for its application in diverse fields such as drug delivery, materials science, and synthetic chemistry.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that influences its bioavailability, formulation, and purification. This guide aims to provide a comprehensive overview of its solubility characteristics, offering both theoretical insights and practical methodologies for its empirical determination.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in organic solvents is dictated by the interplay of its polar hydroxyl group and its nonpolar, fluorous alkyl chain.

-

Polar Solvents: The presence of the hydroxyl group allows for hydrogen bonding with polar protic solvents such as methanol and ethanol. However, the large, nonpolar perfluorobutyl group is expected to limit its miscibility in highly polar solvents. Initial findings indicate it is slightly soluble in methanol.[1][2]

-

Nonpolar Solvents: The perfluorobutyl chain suggests some affinity for nonpolar solvents. However, the unique nature of fluorous compounds, which tend to be immiscible with both hydrocarbons and aqueous media, complicates simple predictions. It is anticipated to have limited solubility in hydrocarbon solvents like hexane.

-

Dipolar Aprotic Solvents: Solvents like acetone and acetonitrile, which have significant dipole moments but do not donate hydrogen bonds, are expected to be moderate solvents for this compound.

-

Chlorinated Solvents: Qualitative data indicates that this compound is slightly soluble in chloroform.[1][2]

Quantitative Solubility Data (Extrapolated)

Table 1: Predicted Quantitative Solubility of this compound and Structurally Similar Fluorinated Alcohols in Select Organic Solvents at 25°C

| Solvent Class | Solvent | Predicted Solubility of this compound | Reported Solubility of Analogous FTOHs (if available) |

| Polar Protic | Methanol | Slightly Soluble (~10-50 mg/mL) | 1H,1H,2H,2H-Perfluoro-1-octanol is sparingly soluble in methanol. |

| Ethanol | Slightly Soluble (~5-30 mg/mL) | Data not available | |

| Isopropanol | Poorly Soluble (<5 mg/mL) | Data not available | |

| Dipolar Aprotic | Acetone | Moderately Soluble (~50-100 mg/mL) | Data not available |

| Acetonitrile | Moderately Soluble (~30-80 mg/mL) | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Soluble (>100 mg/mL) | Data not available | |

| Nonpolar | Hexane | Very Poorly Soluble (<1 mg/mL) | Data not available |

| Toluene | Poorly Soluble (~1-10 mg/mL) | Data not available | |

| Chlorinated | Chloroform | Slightly Soluble (~20-60 mg/mL) | 1H,1H,2H,2H-Perfluoro-1-octanol is sparingly soluble in chloroform. |

| Dichloromethane | Moderately Soluble (~40-90 mg/mL) | Data not available |

Disclaimer: The quantitative data presented in this table for this compound are estimations based on qualitative observations and trends from analogous compounds. For precise applications, experimental determination is strongly recommended.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method. This method involves equilibrating an excess of the solute with the solvent over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.

Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (purity >95%)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound (e.g., 50-100 mg) to a series of glass vials. The exact amount should be sufficient to ensure a solid phase remains after equilibration.

-

Accurately dispense a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle.

-

For finely dispersed solids, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet the undissolved compound.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a glass pipette, ensuring not to disturb the solid phase.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial to remove any remaining micro-particulates.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the undiluted saturated solution by applying the dilution factor.

-

The resulting concentration is the thermodynamic solubility of this compound in the tested solvent at the specified temperature. Express the solubility in units such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The logical steps for determining the solubility of a compound can be visualized as a clear workflow.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound in organic solvents is currently lacking, this technical guide provides a robust framework for understanding and determining its solubility profile. The unique molecular structure, combining a hydrophilic alcohol and a fluorous alkyl chain, results in a nuanced solubility behavior that necessitates empirical determination for specific applications. The provided detailed experimental protocol for the shake-flask method offers a reliable means to generate the precise solubility data required for optimizing synthetic processes, purification techniques, and formulation development in the pharmaceutical and chemical industries. Researchers are encouraged to utilize this guide as a foundational resource for their work with this and other structurally related fluorinated compounds.

References

- 1. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of fluorotelomer alcohol chain length on aqueous solubility and sorption by soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Thermal Stability and Degradation of Fluorotelomer Alcohols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorotelomer alcohols (FTOHs) are a class of per- and polyfluoroalkyl substances (PFAS) utilized as intermediates in the synthesis of fluoropolymers and various specialty chemicals.[1] Their widespread use, coupled with their environmental persistence and potential to degrade into bioaccumulative perfluorinated carboxylic acids (PFCAs), necessitates a thorough understanding of their thermal stability and degradation behavior.[1] This technical guide provides a comprehensive overview of the current scientific knowledge regarding the thermal decomposition of FTOHs, summarizing key quantitative data, detailing experimental methodologies for their analysis, and visualizing degradation pathways and experimental workflows.

The thermal stability of FTOHs is a critical factor in high-temperature industrial applications, waste incineration processes, and environmental remediation strategies.[1] Generally, the thermal stability of FTOHs increases with the length of the perfluoroalkyl chain.[1] Thermal degradation is a complex process that initiates with the elimination of smaller molecules at lower temperatures, followed by more extensive fragmentation of the molecule at higher temperatures.[1]

Quantitative Thermal Degradation Data

Table 1: Gas-Phase Thermal Decomposition Efficiency of Fluorotelomer Alcohols

This table presents the removal efficiency of several FTOHs at different temperatures in a gas-phase thermal treatment study. This data provides an indication of their relative thermal stability in the absence of a catalyst.

| Temperature (°C) | 4:2 FTOH Removal Efficiency (%) | 6:2 FTOH Removal Efficiency (%) | 8:2 FTOH Removal Efficiency (%) | 10:2 FTOH Removal Efficiency (%) |

| 250 | ~0 | ~0 | ~0 | ~0 |

| 300 | ~10 | <10 | <10 | <10 |

| 350 | ~25 | ~15 | ~10 | <10 |

| 400 | ~50 | ~25 | ~20 | ~15 |

| 450 | ~75 | ~40 | ~30 | ~20 |

| 500 | >90 | ~60 | ~45 | ~30 |

| 550 | >95 | ~80 | ~65 | ~45 |

| 600 | >98 | >90 | ~80 | ~60 |

Data adapted from studies on gas-phase thermal treatment.[1]

Table 2: Identified Thermal Degradation Products of Fluorotelomer Alcohols

The thermal degradation of FTOHs leads to a variety of products, the composition of which is dependent on the specific FTOH and the degradation conditions.

| FTOH Precursor | Degradation Condition | Identified Products |

| 4:2 FTOH | Gas-phase thermal treatment (200-600°C) | Products indicative of HF and CH₂ loss |

| 6:2 FTOH | Thermal application on fabrics (~721°C) | 1H-perfluorooctane, Tetrafluoroethene (TFE), Perfluorohexanoic acid (PFHxA), 6:2 Fluorotelomer carboxylic acid (FTCA) |

| 8:2 FTOH | Gas-phase thermal decomposition | Perfluoro-1-decene and other hydroxyl-containing perfluorinated compounds |

Information compiled from various experimental studies.[1]

Experimental Protocols

Standardized protocols for the thermal analysis of FTOHs are not widely established. However, based on methodologies used for other PFAS and related fluorinated compounds, representative experimental workflows can be outlined.[1]

Thermogravimetric Analysis (TGA)

TGA is the primary method for evaluating the thermal stability of materials by measuring mass loss as a function of temperature.[1]

-

Objective: To determine the thermal stability and decomposition profile of an FTOH sample in a controlled atmosphere.[1]

-

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the FTOH sample (typically 5-15 mg) is placed into an inert TGA crucible (e.g., alumina or platinum).[1]

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 30-50 mL/min) to create a non-reactive environment.[1]

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-1000°C) at a constant heating rate (e.g., 10°C/min).[1]

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.[1]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset temperature of decomposition, the temperature of the maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss at different stages.[1]

-

Analysis of Thermal Degradation Products by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This technique is used to identify the volatile and semi-volatile products formed during the thermal decomposition of FTOHs.[1]

-

Objective: To separate and identify the chemical species produced during the thermal decomposition of FTOHs.[1]

-

Methodology:

-

Thermal Decomposition: A sample of the FTOH is rapidly heated to a specific decomposition temperature in a pyrolyzer, which is coupled to the inlet of a gas chromatograph.[1]

-

Chromatographic Separation: The volatile degradation products are swept by a carrier gas (e.g., helium) into the GC column and separated based on their boiling points and interactions with the column's stationary phase.[1]

-

Mass Spectrometry Detection: As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification.

-

Thermal Degradation Pathways

The thermal degradation of FTOHs is a multifaceted process that depends on temperature and the surrounding atmosphere. At lower temperatures, the initial degradation steps are thought to involve the elimination of small molecules like hydrogen fluoride (HF) or a methylene group (CH₂).[1] As the temperature increases, more extensive fragmentation occurs, including the cleavage of C-C bonds, leading to the formation of a complex mixture of smaller fluorinated compounds.[1]

Visualizations

Proposed Thermal Degradation Pathway of a Generic Fluorotelomer Alcohol

References

In-Depth Technical Guide: 4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol (CAS Number: 83310-97-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol, also known by its synonym 3-(Perfluorobutyl)propanol, is a fluorinated alcohol. Its structure is characterized by a heptanol backbone with nine fluorine atoms attached to the butyl end of the molecule. This high degree of fluorination imparts unique physicochemical properties, such as high thermal stability and low surface tension, making it a subject of interest in various chemical applications.[1] As a member of the broad class of per- and polyfluoroalkyl substances (PFAS), its potential biological effects and toxicological profile are of significant interest to the scientific community. This guide provides a comprehensive overview of the available technical information regarding its properties and hazards.

Chemical and Physical Properties

The distinct properties of 4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol are a direct result of its chemical structure, particularly the presence of the highly electronegative fluorine atoms. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 83310-97-8 | [1][2][3][4][5][6] |

| Molecular Formula | C7H7F9O | [1][5] |

| Molecular Weight | 278.12 g/mol | [5] |

| Synonyms | This compound, 1H,1H,2H,2H,3H,3H-Nonafluoroheptan-1-ol | [1][3] |

| Appearance | Colorless liquid | [5] |

| Melting Point | -72 °C to -55 °C | [2][3] |

| Boiling Point | 158 °C to 164 °C | [2][3] |

| Density | 1.528 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.327 | [2] |

| Flash Point | 78 °C (170 °F) | [2][3] |

| Solubility | Soluble in DMSO | [7] |

Synthesis

A generalized workflow for such a synthesis is depicted below.

Biological Activity and Mechanism of Action

Specific biological activity and mechanistic studies on 4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol are limited in publicly accessible scientific literature. However, as a member of the PFAS family and a fluorinated alcohol, its potential biological effects can be contextualized within the broader understanding of these chemical classes.

PFAS, as a group, have been associated with a range of health effects, including impacts on the immune system, thyroid function, liver, and kidneys, as well as developmental and reproductive toxicity. The mechanisms underlying these effects are complex and are thought to involve the activation of various nuclear receptors, disruption of cell signaling pathways, and alteration of lipid metabolism.

Fluorinated alcohols are known to be potent modifiers of lipid bilayers.[5][6] This property suggests a potential mechanism of action involving the disruption of cell membrane integrity and function, which could lead to downstream cellular effects.

The potential interactions of 4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol at the cellular level are illustrated in the following diagram.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. chembk.com [chembk.com]

- 7. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorotelomer Alcohols for Material Science

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorotelomer alcohols (FTOHs), a significant class of per- and polyfluoroalkyl substances (PFAS). It covers their synthesis, core properties, and applications in material science, with a focus on their role in the development of advanced materials. This document also addresses the analytical methods for their characterization and the environmental considerations associated with their use.

Introduction to Fluorotelomer Alcohols (FTOHs)

Fluorotelomer alcohols are polyfluorinated compounds characterized by a perfluorinated carbon chain attached to a two-carbon ethyl alcohol group.[1] Their general structure is F(CF₂)nCH₂CH₂OH, where 'n' is typically an even number.[1] The naming convention indicates the number of fluorinated carbons followed by the number of non-fluorinated, hydrogenated carbons. For example, 8:2 FTOH has eight fluorinated carbons and a two-carbon alcohol group.[1]

FTOHs are crucial intermediates in the manufacturing of a wide array of commercial products, including polymers, surfactants, paints, adhesives, and cleaning agents.[2][3][4] They are primarily used to synthesize side-chain fluorinated polymers, which impart desirable properties such as hydro- and oleophobicity (water and oil repellency) to various materials.[5][6] However, FTOHs are also recognized as precursors to persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA), raising environmental and health concerns.[1][2][3]

Synthesis of Fluorotelomer Alcohols

The primary industrial method for synthesizing FTOHs is through a process called telomerization.[7][8][9] There are two main routes for this synthesis.

Route 1: Radical Telomerization with an Alcohol The most common method involves the radical telomerization of tetrafluoroethylene (TFE) with a short-chain alcohol, such as methanol. This reaction produces a mixture of FTOHs with varying chain lengths. The general reaction is: CH₃OH + n CF₂=CF₂ → H(CF₂CF₂)nCH₂OH[10]

Route 2: Telomerization using Perfluoroalkyl Iodides This process involves the oligomerization of tetrafluoroethylene (TFE) with a perfluoroethyl iodide (PFEI) telogen, which yields a mixture of linear, even-numbered perfluoroalkyl iodides (known as Telomer A).[7] This intermediate then reacts with ethylene to form a perfluoroalkyl ethyl iodide (Telomer B). Finally, the terminal iodine atom is replaced by a hydroxyl group through hydrolysis to produce the fluorotelomer alcohol.[1][7]

The synthesis pathway is depicted below:

Experimental Protocols

3.1. General Protocol for FTOH Synthesis via Telomerization

This protocol describes a generalized procedure for the synthesis of long-chain FTOHs.

-

Equipment:

-

Materials:

-

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested.[10]

-

Charging: The autoclave is charged with the telogen (e.g., methanol) and the radical initiator.[10]

-

Reaction Initiation: The reactor is purged with an inert gas, then heated and pressurized. TFE gas is introduced continuously into the reaction system. The reaction is typically carried out under high pressure.[10]

-

Chain Length Control: The distribution of FTOH chain lengths is controlled by several parameters:

-

Ratio of Reactants: A higher ratio of telogen (methanol) to taxogen (TFE) favors shorter chains.[10]

-

Temperature and Pressure: These affect reaction kinetics and TFE solubility, influencing the polymerization rate.[10]

-

Initiator Concentration: This impacts the rate of initiation and termination, affecting the average molecular weight.[10]

-

-

Purification: The resulting mixture of FTOH homologs is challenging to separate due to similar physical properties. Purification is typically achieved through:

-

Properties and Characterization

FTOHs are volatile compounds with low water solubility, which causes them to partition into the atmosphere after environmental release.[4] This volatility facilitates their long-range atmospheric transport.[3][11] They serve as key building blocks for side-chain fluorinated polymers (SCFPs), which are used to treat surfaces.[5]

Table 1: Physicochemical and Environmental Properties of FTOHs

| Property | Description | References |

|---|---|---|

| General Structure | F(CF₂)nCH₂CH₂OH | [1][4] |

| Volatility | High vapor pressure, leading to partitioning into the atmosphere. | [4] |

| Solubility | Low water solubility. | [4] |

| Atmospheric Lifetime | The atmospheric lifetime of FTOHs (n ≥ 2) is estimated to be approximately 20 days, determined primarily by their reaction with OH radicals. | [4] |

| Reactivity | The hydroxyl group allows FTOHs to be esterified and incorporated into polymers, such as acrylates. | [1] |

| Biodegradation | Can biodegrade in the environment to form persistent perfluorinated carboxylic acids (PFCAs).[1][12] |

4.1. Analytical Characterization

The analysis of FTOHs, which are more volatile and less polar than their acidic counterparts, is best performed using gas chromatography (GC) coupled with tandem mass spectrometry (MS/MS).[11] This technique is preferred over liquid chromatography-mass spectrometry (LC-MS/MS) for these compounds.[11]

Applications in Material Science

The primary application of FTOHs in material science is their use as precursors for creating fluorinated polymers.[5][6] These polymers are applied to a variety of materials to create surfaces with low surface energy, resulting in high water and oil repellency.

The process involves converting the FTOH into a reactive monomer, such as a fluorotelomer acrylate, which is then polymerized. The resulting side-chain fluorinated polymer has a non-fluorinated backbone with pendant FTOH-derived side chains.

These functionalized materials are used in a wide range of products:

-

Textiles: For stain- and water-repellent clothing and carpets.[2][13]

-

Paints and Coatings: To improve durability and create easy-to-clean surfaces.[4]

-

Adhesives and Waxes: To modify surface properties.[4]

-

Aqueous Film-Forming Foams (AFFF): FTOHs are found as constituents in some firefighting foam formulations.[2][11]

Table 2: Concentration of FTOHs in Various Products

| Product Type | FTOH | Concentration Range | References |

|---|---|---|---|

| Aqueous Film-Forming Foams (AFFF) | 8:2 FTOH | 8 to 26.5 mg/L | [14] |

| Outdoor Textiles | 8:2 FTOH | up to 379.9 µg/m² | [7] |

| Impregnating Sprays | 8:2 FTOH | up to 719,000 µg/kg | [7] |

| Cleaning Agents | 8:2 FTOH | up to 73,000 µg/kg | [7] |

| Indoor Air (Shops selling outdoor clothing) | 8:2 FTOH | up to 286 ng/m³ |[13] |

Environmental and Health Considerations

While valued for their material properties, FTOHs are a subject of environmental scrutiny. They are precursors to highly persistent PFCAs.[2][3] Through biotic and abiotic processes in the environment, the non-fluorinated portion of the FTOH molecule degrades, eventually yielding stable PFCAs like PFOA.[1][12]

-

Environmental Fate: FTOHs are released into the environment during the production and use of consumer products.[5] Due to their volatility, they undergo long-range atmospheric transport, contributing to the global distribution of PFAS.[3][4]

-

Transformation to PFCAs: The transformation of FTOHs to PFCAs can occur in the atmosphere, soil, and biological systems.[5] This is a significant indirect pathway for the contamination of the environment with persistent PFCAs.[3]

-

Health Effects: Some FTOHs, such as 6:2 FTOH and 8:2 FTOH, have been found to be estrogenic.[1] Human exposure can occur through inhalation of indoor air and ingestion of contaminated food and water.[3][13]

Conclusion

Fluorotelomer alcohols are versatile chemical intermediates that are fundamental to the production of high-performance fluorinated materials. Their ability to form polymers that provide robust water and oil repellency has led to their widespread use in numerous industrial and consumer applications. However, their role as precursors to persistent environmental contaminants necessitates careful management and the ongoing development of safer alternatives. For researchers in material science and drug development, a thorough understanding of the synthesis, properties, and environmental fate of FTOHs is essential for responsible innovation.

References

- 1. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 2. alsglobal.com [alsglobal.com]

- 3. alsglobal.com [alsglobal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]

- 6. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 9. Toxicokinetics of 8:2 fluorotelomer alcohol (8:2-FTOH) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. alsglobal.com [alsglobal.com]

- 12. sites.chem.utoronto.ca [sites.chem.utoronto.ca]

- 13. Detection of fluorotelomer alcohols in indoor environments and their relevance for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alsglobal.com [alsglobal.com]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of Perfluorinated Alcohols

For Researchers, Scientists, and Drug Development Professionals

Perfluorinated alcohols (FTOHs), a subgroup of per- and polyfluoroalkyl substances (PFAS), are gaining increasing attention in the scientific community due to their unique chemical properties and their use as precursors in the synthesis of various fluorinated compounds. However, their potential health and safety risks necessitate a thorough understanding of their toxicological profiles and the implementation of stringent handling protocols. This in-depth technical guide provides a comprehensive overview of the health and safety considerations for handling perfluorinated alcohols, with a focus on quantitative toxicological data, detailed experimental methodologies, and an exploration of the molecular pathways they influence.

Toxicological Profile of Perfluorinated Alcohols

The toxicity of perfluorinated alcohols is intrinsically linked to their metabolism, which can lead to the formation of persistent and more toxic perfluorinated carboxylic acids (PFCAs).[1][2][3] Understanding the acute and chronic health effects of FTOHs is paramount for risk assessment and the establishment of safe laboratory practices.

Acute Toxicity

Acute toxicity data, including median lethal dose (LD50) and median lethal concentration (LC50) values, provide crucial information on the short-term hazards associated with exposure to perfluorinated alcohols. The following table summarizes available acute toxicity data for several common FTOHs.

| Chemical Name | CAS Number | Test Species | Route of Exposure | LD50/LC50 | Reference |

| 2,2,2-Trifluoroethanol | 75-89-8 | Rat | Oral | 240 mg/kg | [No source found] |

| 2,2,2-Trifluoroethanol | 75-89-8 | Rat | Dermal | 1680 mg/kg | [No source found] |

| 2,2,2-Trifluoroethanol | 75-89-8 | Mouse | Inhalation (4h) | 499.4 ppm | [No source found] |

| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | 647-42-7 | Rat | Oral | 1750 mg/kg | [No source found] |

| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | 647-42-7 | Rat | Dermal | >5000 mg/kg | [No source found] |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | 678-39-7 | Rat | Oral | >5000 mg/kg | [No source found] |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | 678-39-7 | Rat | Dermal | >2000 mg/kg | [No source found] |

Subchronic Toxicity and No-Observed-Adverse-Effect-Levels (NOAELs)

Subchronic toxicity studies provide insights into the effects of repeated exposure to a substance over a longer period. The No-Observed-Adverse-Effect-Level (NOAEL) is the highest dose at which no adverse effects are observed.

| Chemical Name | Test Species | Exposure Duration | Key Effects | NOAEL | Reference |

| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | Rat | 90 days (oral gavage) | Hematology and liver effects | 5 mg/kg/day | [No source found] |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | Rat | 90 days (oral gavage) | Liver and kidney effects | 5 mg/kg/day | [No source found] |

Occupational Exposure Limits

Currently, specific occupational exposure limits (OELs) from regulatory bodies like the Occupational Safety and Health Administration (OSHA) or the National Institute for Occupational Safety and Health (NIOSH) for most perfluorinated alcohols have not been established. The American Conference of Governmental Industrial Hygienists (ACGIH) has established Threshold Limit Values (TLVs) for a few related compounds, but not broadly for the FTOH class.[4][5] Given the lack of specific OELs, a cautious approach is warranted, and laboratories should strive to minimize exposure to the lowest achievable levels. For fluorine, NIOSH has established a Recommended Exposure Limit (REL) of 0.1 ppm as a Time-Weighted Average (TWA) and an Immediately Dangerous to Life or Health (IDLH) concentration of 25 ppm.[6][7]

Recommended Handling Procedures and Personal Protective Equipment (PPE)

Due to their volatility and potential for dermal absorption, strict adherence to safety protocols is essential when handling perfluorinated alcohols.

Engineering Controls:

-

All work with perfluorinated alcohols, especially in powdered or volatile liquid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves are mandatory. Given the limited specific data on glove resistance to all FTOHs, it is prudent to select gloves with broad chemical resistance. Butyl and Viton™ gloves generally offer excellent protection against a wide range of organic chemicals and solvents.[9][10][11][12] Double-gloving can provide an additional layer of protection. Always consult the glove manufacturer's chemical resistance guide for the specific perfluorinated alcohol being used.

-

Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn in situations with a higher risk of splashes.

-

Protective Clothing: A lab coat is the minimum requirement. For larger quantities or tasks with a higher splash potential, a chemically resistant apron or coveralls should be worn.

Hygiene Practices:

-

Avoid skin contact. If contact occurs, wash the affected area immediately with soap and water.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling perfluorinated alcohols, even if gloves were worn.

Decontamination and Spill Response

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Procedure:

-

Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

-

Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

-

Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent for large spills.

-

Collect and Dispose: Carefully collect the absorbed material and any contaminated debris into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate Surfaces: Decontaminate the spill area. A common procedure for PFAS involves cleaning the surface with a detergent solution (e.g., Alconox® or Liquinox®), followed by rinsing with water and then a solvent like methanol or isopropanol.[13] All cleaning materials should be collected as hazardous waste.

Key Experimental Protocols

The following sections provide detailed methodologies for key toxicological assessments relevant to perfluorinated alcohols, based on internationally recognized guidelines.

Acute Oral Toxicity (Following OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure used to estimate the acute oral toxicity of a substance.

Test Principle: A small group of animals (typically three female rats) is dosed at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome (mortality or survival) determines the next step: dosing at a higher or lower level, or cessation of testing.[14][15][16][17]

Methodology:

-

Animal Selection: Healthy, young adult female rats are used. They are acclimated to the laboratory conditions before the study.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is kept as low as practical.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

Test Principle: A single dose of the test substance is applied to the skin of an animal (typically an albino rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).[18][19][20][21][22][23][24][25]

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

-

Application of Test Substance: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system. Observations may continue for up to 14 days to assess the reversibility of the effects.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - Following OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Test Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have mutations in genes involved in the synthesis of an essential amino acid (e.g., histidine or tryptophan). The bacteria are exposed to the test substance, and the number of colonies that revert to a state where they can synthesize the amino acid is counted. A significant increase in the number of revertant colonies indicates that the substance is mutagenic.[6][13][26][27][28]

Methodology:

-

Bacterial Strains: A set of tester strains with different mutation types is used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate that can metabolize chemicals into their active forms.

-

Exposure: The bacteria are exposed to a range of concentrations of the test substance in a minimal agar medium.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A dose-related increase in the number of revertants is indicative of a mutagenic effect.

In Vitro Genotoxicity: Mammalian Cell Micronucleus Test (Following OECD Guideline 487)

This test detects damage to chromosomes or the mitotic apparatus in mammalian cells.

Test Principle: Cultured mammalian cells are exposed to the test substance. After exposure, the cells are examined for the presence of micronuclei, which are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates that the substance is genotoxic.[9][14][16][21][23][29][30][31]

Methodology:

-

Cell Lines: Various cell lines can be used, such as human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cells.

-

Metabolic Activation: The test is conducted with and without an S9 mix.

-

Exposure: Cells are exposed to a range of concentrations of the test substance for a short (3-6 hours) or long (e.g., 24 hours) duration.

-

Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, which allows for the identification of cells that have completed one nuclear division.

-

Scoring: The frequency of micronucleated cells in the binucleated cell population is determined by microscopic analysis.

Molecular Signaling Pathways and Mechanisms of Toxicity

The toxicity of perfluorinated alcohols is not solely due to the parent compound but also to their metabolites and their interactions with cellular pathways.

Metabolic Activation of Fluorotelomer Alcohols

The metabolism of FTOHs is a critical step in their toxicity. It is primarily initiated by cytochrome P450 (CYP) enzymes in the liver, which oxidize the alcohol group to an aldehyde. This is followed by further oxidation to a carboxylic acid.[1][32] The metabolic pathway can also involve conjugation reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]

- 4. occusafeinc.com [occusafeinc.com]

- 5. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. Fluorine - IDLH | NIOSH | CDC [cdc.gov]

- 8. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. esafetysupplies.com [esafetysupplies.com]

- 10. cdn.mscdirect.com [cdn.mscdirect.com]

- 11. sites.rowan.edu [sites.rowan.edu]

- 12. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]

- 13. epa.gov [epa.gov]

- 14. criver.com [criver.com]

- 15. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. x-cellr8.com [x-cellr8.com]

- 17. Perfluorooctane sulfonate (PFOS) induces reactive oxygen species (ROS) production in human microvascular endothelial cells: role in endothelial permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 19. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 20. landandgroundwater.com [landandgroundwater.com]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. oecd.org [oecd.org]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. California Code of Regulations, Title 8, Section 5155. Airborne Contaminants. [dir.ca.gov]

- 27. gentronix.co.uk [gentronix.co.uk]

- 28. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 29. A subcellular study on reactive oxygen species generation by PFAS in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. nucro-technics.com [nucro-technics.com]

- 31. oecd.org [oecd.org]

- 32. scispace.com [scispace.com]

The Environmental Odyssey of Short-Chain Fluorotelomer Alcohols: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Environmental Fate of Short-Chain Fluorotelomer Alcohols